molecular formula C14H14N4O3S B2761641 N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251594-39-4

N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2761641
CAS No.: 1251594-39-4
M. Wt: 318.35
InChI Key: HMIXZVSSTNVTGT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolopyridine sulfonamide derivative characterized by a fused triazole-pyridine core, a sulfonamide group at position 6, and substituents including a 3-methyl group and a 4-methoxyphenyl moiety.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-10-15-16-14-8-7-13(9-18(10)14)22(19,20)17-11-3-5-12(21-2)6-4-11/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIXZVSSTNVTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative ring closure of a hydrazine intermediate to form the triazolo[4,3-a]pyridine core .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups at the sulfonamide position .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves inhibition of specific enzymes and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be contextualized against related triazolopyridine sulfonamides. Key comparisons include substituent effects, physicochemical properties, and biological activity.

Table 1: Comparative Analysis of Triazolopyridine Sulfonamides

Compound Name Substituents (R1, R2, R3) Molecular Weight Yield (%) Melting Point (°C) Antimalarial IC50 (µM) LogP
This compound R1=4-MeO-Ph, R2=CH3, R3=H ~349.4* N/A N/A N/A ~3.0†
N-(4-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6g) R1=4-Cl-Ph, R2=CH3, R3=H 322.76 81 206–208 4.98 3.45
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide R1=4-MeO-Ph, R2=C2H5, R3=3-F-Bn 455.51 N/A N/A 2.24 ~4.2‡
N-(3,5-Dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8c) R1=3,5-Me2-Ph, R2=CH3, R3=4-MeO-Bn 422.5 62 168–169 N/A 3.25
N-(3-Chlorophenyl)-N-(2-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (8h) R1=3-Cl-Ph, R2=CH3, R3=2-F-Bn 430.87 67 153–155 N/A ~3.8‡
N-(3,5-Difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (6a) R1=3,5-F2-Ph, R2=H, R3=H 310.28 82 184–186 N/A 2.60

*Calculated based on molecular formula (C14H14N4O3S).
†Estimated using analogs.
‡Predicted via substituent contributions.

Key Observations

Substituent Effects on Activity :

  • Electron-Withdrawing Groups (Cl, F) : N-(4-Chlorophenyl) derivative (6g) exhibits moderate antimalarial activity (IC50 = 4.98 µM), while fluorinated analogs (e.g., 3-fluorobenzyl in ) show enhanced potency (IC50 = 2.24 µM), likely due to improved target (falcipain-2) binding .
  • Electron-Donating Groups (MeO) : The 4-methoxyphenyl group in the target compound may balance lipophilicity and solubility, though direct activity data are lacking.

Physicochemical Properties :

  • Melting Points : Chlorinated derivatives (e.g., 6g, 206–208°C) have higher melting points than fluorinated analogs (8h, 153–155°C), reflecting stronger intermolecular interactions .
  • Lipophilicity : LogP values range from 2.60 (difluorophenyl, 6a) to ~4.2 (3-fluorobenzyl, ), with the target compound’s logP (~3.0) suggesting moderate membrane permeability .

Synthetic Yields :

  • Yields vary widely (62–82%), influenced by steric hindrance (e.g., bulkier benzyl groups in 8c reduce yield to 62%) .

Structure-Activity Relationship (SAR) Trends

  • Position of Sulfonamide : Activity is retained when the sulfonamide is at position 6 or 8, but substitution patterns on the phenyl ring critically modulate potency.
  • Methyl vs. Ethyl at R2 : The 3-ethyl analog () shows higher activity (IC50 = 2.24 µM) than methyl-substituted compounds, suggesting alkyl chain length impacts target affinity .
  • Benzyl Modifications: Fluorinated benzyl groups (e.g., 2-F-Bn in 8h) may enhance metabolic stability compared to non-halogenated variants .

Biological Activity

N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyridine backbone with a sulfonamide functional group and a methoxyphenyl substituent. This structural arrangement is significant for its biological interactions. The presence of the triazole ring is often associated with various therapeutic effects, including anti-inflammatory and anticancer properties.

Antimalarial Activity

Research has indicated that compounds similar to this compound exhibit promising antimalarial activity. A study involving a library of triazolo-pyridine sulfonamides demonstrated that certain derivatives showed significant in vitro activity against Plasmodium falciparum, with IC50 values as low as 2.24 μM for specific analogs . This suggests that the compound could serve as a lead for antimalarial drug development.

Inhibition of p38 MAPK

This compound has been identified as an inhibitor of p38 mitogen-activated protein kinase (MAPK) . This enzyme plays a critical role in cellular stress responses and inflammation. The inhibition of p38 MAPK suggests potential applications in treating inflammatory diseases and possibly cancer.

Anticancer Properties

The compound's structural features indicate potential anticancer activity. Preliminary studies have shown that compounds with similar triazolo-pyridine structures can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, showing significant cytotoxicity. The mechanism may involve interaction with key biological targets involved in cell survival pathways.

Case Study 1: Antimalarial Efficacy

In a study published in 2020, a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides were evaluated for their antimalarial activity. Among the synthesized compounds, one derivative showed an IC50 value of 2.24 μM against Plasmodium falciparum, highlighting the potential of this chemical class in malaria treatment .

Case Study 2: Inhibition of Cancer Cell Lines

A recent investigation into the anticancer properties of triazolo-pyridines demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against multiple cancer cell lines. For example, the compound was tested against HeLa and MCF-7 cells with IC50 values indicating potent antiproliferative activity .

Research Findings Summary

Study Activity Target IC50 (μM)
AntimalarialP. falciparum2.24
MAPK Inhibitionp38 MAPKNot specified
AnticancerHeLa CellsNot specified

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